![molecular formula C9H11IN2O4 B6289274 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, 95% CAS No. 190263-21-9](/img/structure/B6289274.png)
5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester is a chemical compound with the CAS number 190263-21-9 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles, including 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazoles, including 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester . Compound 13, derived from this compound, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazoles were also tested for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Synthetic Strategies
Researchers have developed synthetic approaches to obtain pyrazole derivatives. For instance, alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by reduction of the azide functional group yielded the desired compounds .
Biological Properties
The pyrazole scaffold, including derivatives like 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester , exhibits various biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Multicomponent Synthesis
Researchers have employed diverse strategies to synthesize pyrazole derivatives. These include multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and using heterocyclic systems .
Potential Pharmacophores
Given the compound’s promising activities, hydrazine-coupled pyrazole derivatives like 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester may serve as potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents .
Future Directions
Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is likely that future research will continue to explore the synthesis, properties, and applications of 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester and related compounds.
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The molecular weight of the compound is 239.2677 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of chemical compounds .
properties
IUPAC Name |
diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c1-3-15-8(13)5-6(9(14)16-4-2)11-12-7(5)10/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKMPVJAHWHZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(=O)OCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.